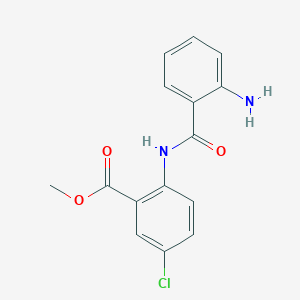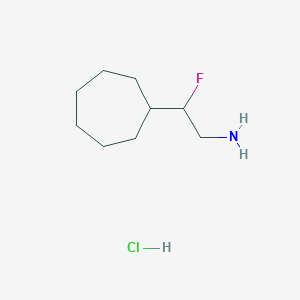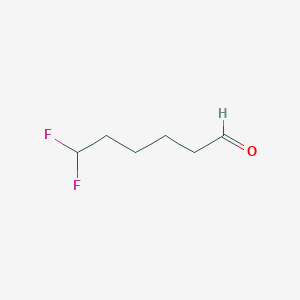![molecular formula C6H11NO B13501802 1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)
1-Azaspiro[3.3]heptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[3.3]heptan-3-ol is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a unique spirocyclic structure, which imparts distinct physicochemical properties. It is often explored as a bioisostere of piperidine, a common structural motif in many bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptan-3-ol can be synthesized through a series of well-defined steps. One of the key synthetic routes involves the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO₂S-NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane (AlH₃) to yield this compound .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[3.3]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: AlH₃, LiAlH₄, NaBH₄
Substitution: Alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction typically yields amines .
Applications De Recherche Scientifique
1-Azaspiro[3.3]heptan-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Azaspiro[3.3]heptan-3-ol involves its interaction with specific molecular targets. The compound can mimic the structure of piperidine, allowing it to bind to similar biological receptors. This binding can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Azaspiro[3.3]heptan-3-ol is often compared with other spirocyclic compounds, such as:
2-Azaspiro[3.3]heptane: This compound is another bioisostere of piperidine but differs in the position of the nitrogen atom within the spirocyclic structure.
Spirocyclic β-lactams: These compounds share a similar core structure but have different substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its ability to mimic piperidine makes it a valuable tool in drug design and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
1-azaspiro[3.3]heptan-3-ol |
InChI |
InChI=1S/C6H11NO/c8-5-4-7-6(5)2-1-3-6/h5,7-8H,1-4H2 |
Clé InChI |
LSNMTKFBZRNHJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)





![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)






